Cyclopropyl(2,3,6-trifluorophenyl)methanamine
Description
Cyclopropyl(2,3,6-trifluorophenyl)methanamine is a fluorinated cyclopropylamine derivative characterized by a cyclopropane ring directly attached to a methanamine group and a 2,3,6-trifluorophenyl aromatic ring. The trifluorophenyl moiety enhances lipophilicity and metabolic stability, while the cyclopropane ring introduces steric constraints that may influence receptor binding .
Properties
IUPAC Name |
cyclopropyl-(2,3,6-trifluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c11-6-3-4-7(12)9(13)8(6)10(14)5-1-2-5/h3-5,10H,1-2,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYXOQXTAMUCAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=C(C=CC(=C2F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(2,3,6-trifluorophenyl)methanamine typically involves the use of cyclopropylamine and 2,3,6-trifluorobenzaldehyde as starting materials. The reaction proceeds through a reductive amination process, where the aldehyde group of 2,3,6-trifluorobenzaldehyde reacts with cyclopropylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated systems allows for precise control over reaction conditions, leading to consistent product quality. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the reduction step, and purification is typically achieved through distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(2,3,6-trifluorophenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium iodide (NaI), potassium fluoride (KF)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amine derivatives
Substitution: Halogenated derivatives
Scientific Research Applications
Cyclopropyl(2,3,6-trifluorophenyl)methanamine has diverse applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Industry: It is utilized in the development of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of Cyclopropyl(2,3,6-trifluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyclopropyl group contributes to the compound’s stability and reactivity, enabling it to form stable complexes with target molecules . The exact pathways and molecular targets vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Findings
Substituent Effects on Bioactivity Fluorination Patterns: The position and number of fluorine atoms significantly influence steric and electronic properties. In contrast, 2,3,6-trifluorophenyl substitution introduces asymmetry, which may favor interactions with chiral receptors . Chlorine vs. Fluorine: The 3-chlorophenyl analog () shows higher acute toxicity (H302, H315) compared to fluorinated derivatives, suggesting fluorine’s role in reducing reactive metabolite formation.
Physicochemical Properties Lipophilicity: Fluorination increases logP values, improving membrane permeability. The 2,3,6-trifluorophenyl analog is predicted to have a higher logP than non-fluorinated analogs like (3-cyclopropylphenyl)methanamine . Solubility: Hydrochloride salts (e.g., cyclopropyl(3,4-difluorophenyl)methanamine HCl) enhance aqueous solubility, critical for drug formulation .
Chlorinated Analogs: The 3-chlorophenyl derivative’s hazards (H302, H315 ) highlight the trade-off between electronegativity and toxicity.
Biological Activity
Cyclopropyl(2,3,6-trifluorophenyl)methanamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Properties
The compound features a cyclopropyl group attached to a 2,3,6-trifluorophenyl moiety, which contributes to its distinct chemical properties. The trifluoromethyl groups enhance lipophilicity and can influence binding interactions with biological targets.
This compound is believed to interact with specific enzymes and receptors, leading to alterations in their activity. The primary mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes, thereby affecting metabolic pathways.
- Receptor Modulation : It can bind to receptors, potentially altering signaling pathways involved in various physiological processes.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that this compound exhibits:
- Cytotoxicity : It has shown significant cytotoxic effects against various cancer cell lines.
- Mechanistic Insights : Research indicates that the compound may induce apoptosis through the modulation of apoptotic pathways and by influencing microtubule dynamics .
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. A notable finding includes:
- HDAC6 Inhibition : this compound displayed potent HDAC6 inhibitory activity with an IC50 value in the low nanomolar range (approximately 0.9 nM), indicating strong selectivity and efficacy .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar compounds to elucidate structure-activity relationships (SAR).
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Cyclopropyl(3,4,5-trifluorophenyl)methanamine | Trifluorophenyl group | Moderate cytotoxicity |
| Cyclopropyl(2,4,6-trifluorophenyl)methanol | Hydroxyl group | Weak HDAC inhibition |
| Cyclopropyl(3,4,5-trimethoxyphenyl)methanamine | Methoxy groups | Lower anticancer activity |
This table illustrates that the presence of trifluoromethyl groups significantly enhances the biological activity of cyclopropyl derivatives.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in preclinical models:
- In Vivo Tumor Models : In murine models of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls.
- Mechanistic Studies : Further investigations revealed that treatment led to increased levels of acetylated tubulin and reduced proliferation markers in cancer cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
